1-{[3-(2,3-Dihydro-1-benzofuran-5-yl)propanoyl]oxy}pyrrolidine-2,5-dione
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Overview
Description
1-{[3-(2,3-Dihydro-1-benzofuran-5-yl)propanoyl]oxy}pyrrolidine-2,5-dione is a synthetic organic compound that features a benzofuran moiety linked to a pyrrolidine-2,5-dione structure via a propanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(2,3-Dihydro-1-benzofuran-5-yl)propanoyl]oxy}pyrrolidine-2,5-dione typically involves the following steps:
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Formation of 2,3-Dihydro-1-benzofuran-5-ylpropanoyl Chloride
Starting Material: 2,3-Dihydro-1-benzofuran
Reagents: Propanoyl chloride, anhydrous aluminum chloride (AlCl₃)
Conditions: The reaction is carried out under anhydrous conditions, typically at low temperatures to control the exothermic nature of the reaction.
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Coupling with Pyrrolidine-2,5-dione
Starting Material: Pyrrolidine-2,5-dione
Reagents: The previously synthesized 2,3-dihydro-1-benzofuran-5-ylpropanoyl chloride
Conditions: The coupling reaction is usually performed in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to better control reaction conditions and scaling up the process to accommodate larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(2,3-Dihydro-1-benzofuran-5-yl)propanoyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the specific conditions and reagents used.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Usually performed in anhydrous solvents such as ether or tetrahydrofuran (THF).
Products: Reduction can yield alcohols or amines, depending on the functional groups present in the compound.
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Substitution
Reagents: Nucleophiles such as amines, thiols, or halides.
Conditions: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Products: Substitution reactions can introduce new functional groups into the molecule, potentially altering its chemical and physical properties.
Scientific Research Applications
1-{[3-(2,3-Dihydro-1-benzofuran-5-yl)propanoyl]oxy}pyrrolidine-2,5-dione has several applications in scientific research:
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Chemistry
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
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Biology
- Investigated for its potential as a bioactive compound, particularly in the context of enzyme inhibition or receptor modulation.
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Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
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Industry
- Utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-{[3-(2,3-Dihydro-1-benzofuran-5-yl)propanoyl]oxy}pyrrolidine-2,5-dione depends on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context and the specific enzymes or receptors targeted by the compound.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran: A simpler structure lacking the pyrrolidine-2,5-dione moiety.
Pyrrolidine-2,5-dione:
1-{[3-(2,3-Dihydro-1-benzofuran-5-yl)propanoyl]oxy}pyrrolidine-2,5-dione: Distinguished by the presence of both the benzofuran and pyrrolidine-2,5-dione moieties, offering unique chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c17-13-4-5-14(18)16(13)21-15(19)6-2-10-1-3-12-11(9-10)7-8-20-12/h1,3,9H,2,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJDKXQDKAZBDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC2=CC3=C(C=C2)OCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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